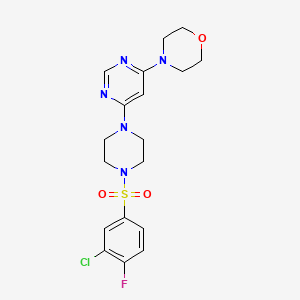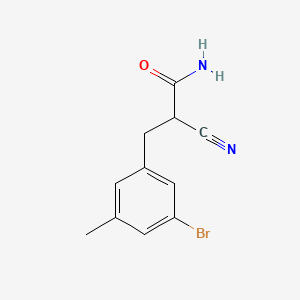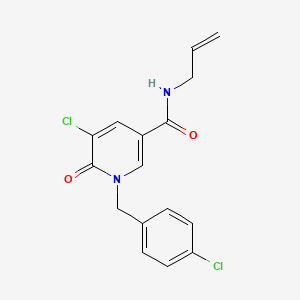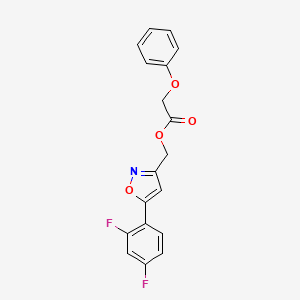![molecular formula C21H18BrN3O6S2 B2597107 Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate CAS No. 893789-43-0](/img/no-structure.png)
Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C21H18BrN3O6S2 and its molecular weight is 552.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Synthesis
Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate is a compound involved in the synthesis of various antimicrobial agents. For instance, compounds synthesized using similar chemical structures have been screened for antibacterial and antifungal activities against microbes like Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007). Another study synthesized N-substituted derivatives of similar compounds, which displayed significant antimicrobial activity and lesser toxicity, indicating potential for biological applications (Rehman et al., 2016).
Antimicrobial Activity of Derivatives
Derivatives of similar compounds have been used to create antimicrobial agents with specific activities. For instance, arylazopyrazole pyrimidone clubbed heterocyclic compounds synthesized from similar structures demonstrated antimicrobial efficacy against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Synthesis of Antifolates for Antitumor Activity
The synthesis of antifolate compounds, which are potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents, has been conducted using similar compounds. These antifolates have shown promising results in inhibiting the growth of tumor cells in vitro, demonstrating their potential in cancer treatment (Gangjee et al., 2007).
Antioxidant Activity
Compounds synthesized from this compound have also been screened for their antioxidant activity. These compounds were characterized based on spectral data and showed promising antioxidant properties (George, Sabitha, Kumar, & Ravi, 2010).
Herbicide Degradation
A study on chlorimuron-ethyl, a compound structurally similar to this compound, highlighted its degradation by Aspergillus niger, an important aspect for agricultural applications (Sharma, Banerjee, & Choudhury, 2012).
Mecanismo De Acción
Target of Action
The primary targets of Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate Based on its structural similarity to other compounds, it may interact with certain enzymes or receptors in the body .
Mode of Action
The exact mode of action of This compound It may involve interactions with its targets that lead to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by This compound Based on its structural similarity to other compounds, it may influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties would have a significant impact on the compound’s bioavailability .
Result of Action
The molecular and cellular effects of This compound It may lead to changes in cellular processes and functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . These factors could include temperature, pH, and the presence of other compounds .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate involves the reaction of 4-bromobenzenesulfonyl chloride with 5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol to form 5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol. This intermediate is then reacted with acetyl chloride to form 5-[(4-bromophenyl)sulfonyl]-6-oxo-N-acetyl-1,6-dihydropyrimidine-2-thiol. The final step involves the reaction of this intermediate with ethyl 2-amino-3-benzoylbenzoate to form Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate.", "Starting Materials": [ "4-bromobenzenesulfonyl chloride", "5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol", "acetyl chloride", "ethyl 2-amino-3-benzoylbenzoate" ], "Reaction": [ "Step 1: 4-bromobenzenesulfonyl chloride is reacted with 5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base such as triethylamine to form 5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol.", "Step 2: 5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol is reacted with acetyl chloride in the presence of a base such as triethylamine to form 5-[(4-bromophenyl)sulfonyl]-6-oxo-N-acetyl-1,6-dihydropyrimidine-2-thiol.", "Step 3: 5-[(4-bromophenyl)sulfonyl]-6-oxo-N-acetyl-1,6-dihydropyrimidine-2-thiol is reacted with ethyl 2-amino-3-benzoylbenzoate in the presence of a base such as triethylamine to form Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate." ] } | |
Número CAS |
893789-43-0 |
Fórmula molecular |
C21H18BrN3O6S2 |
Peso molecular |
552.41 |
Nombre IUPAC |
ethyl 2-[[2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H18BrN3O6S2/c1-2-31-20(28)15-5-3-4-6-16(15)24-18(26)12-32-21-23-11-17(19(27)25-21)33(29,30)14-9-7-13(22)8-10-14/h3-11H,2,12H2,1H3,(H,24,26)(H,23,25,27) |
Clave InChI |
IQDHEYWWDPJVSV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2597027.png)

![4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2597034.png)

![Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2597038.png)
![1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2597039.png)
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2597041.png)
![(5-Fluoropyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2597043.png)

![2-(chloromethyl)-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2597045.png)
![2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine](/img/structure/B2597047.png)